molecular formula C18H12BrFN2OS B14871900 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B14871900
M. Wt: 403.3 g/mol
InChI Key: ALCOMSXELMXUIC-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable pyridazine precursor, followed by the introduction of the thioether linkage and the fluorophenyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone depends on its specific biological target. In general, pyridazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-Iodophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
  • 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

Uniqueness

The uniqueness of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group may impart distinct electronic and steric properties compared to other halogenated derivatives.

Properties

Molecular Formula

C18H12BrFN2OS

Molecular Weight

403.3 g/mol

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C18H12BrFN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2

InChI Key

ALCOMSXELMXUIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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